6-(Cyclohexyloxy)hexanal
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Overview
Description
6-(Cyclohexyloxy)hexanal is an organic compound characterized by a hexanal group attached to a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexyloxy)hexanal typically involves the reaction of cyclohexanol with hexanal in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the cyclohexanol and hexanal. The general reaction conditions include:
Reactants: Cyclohexanol and hexanal
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Anhydrous conditions to prevent hydrolysis
Temperature: Moderate temperatures (around 60-80°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Flow Reactors: Ensuring consistent reactant feed and product removal
Catalyst Regeneration: Using solid acid catalysts that can be regenerated and reused
Optimization: Fine-tuning temperature, pressure, and reactant ratios for maximum efficiency
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ether linkage can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Cyclohexyloxyhexanoic acid
Reduction: Cyclohexyloxyhexanol
Substitution: Various substituted cyclohexyloxyhexanal derivatives
Scientific Research Applications
6-(Cyclohexyloxy)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Cyclohexyloxy)hexanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, making it a useful reagent in bioconjugation and labeling studies. The ether linkage provides stability and resistance to hydrolysis, making it suitable for use in harsh chemical environments.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyloxyethanol: Similar structure but with an ethanol group instead of hexanal.
Cyclohexyloxypropane: Contains a propane group instead of hexanal.
Cyclohexyloxybutane: Contains a butane group instead of hexanal.
Uniqueness
6-(Cyclohexyloxy)hexanal is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific chain lengths and functional group interactions.
Properties
IUPAC Name |
6-cyclohexyloxyhexanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h10,12H,1-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUCQWWFWWUPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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